2-chloro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-chloro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-32-17-8-6-15(7-9-17)20-14-21(28-27-20)16-10-12-29(13-11-16)23-22(26)24(30)18-4-2-3-5-19(18)25(23)31/h2-9,14,16H,10-13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYOCDYDWDWXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring, followed by the introduction of the piperidine moiety and the naphthalene-1,4-dione core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Scientific Research Applications
2-chloro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Materials Science: Its unique structural features may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets
Mechanism of Action
The mechanism of action of 2-chloro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Substituent Variations on the 1,4-Naphthoquinone Core
Several naphthoquinone derivatives share the 2-chloro-1,4-dione scaffold but differ in substituents at position 3:
- 2-Chloro-3-(2-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione (Compound #19): Substituted with an ethoxyaniline group, demonstrating efficacy in reducing BACE1 levels in neuroglioma cells .
- 2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione : Contains a piperazine ring with dichlorophenyl substituents, influencing lipophilicity and receptor binding .
Key Structural Differences :
Pyrazole-Containing Analogues
- SR141716A (Cannabinoid inverse agonist): Shares a pyrazole-carboxamide structure but targets CB1 receptors, highlighting the role of substituent positioning in divergent biological pathways .
Antifungal and Antimicrobial Activity
Naphthoquinones with amine substituents exhibit variable antifungal potency:
- 3a–3d () : Piperazine, pyrrolidine, and morpholine derivatives showed moderate activity against Candida albicans (MIC: 8–32 µg/mL). The target compound’s bulkier piperidine-pyrazole group may enhance selectivity or reduce off-target effects.
- Compound 1b () : A 3-(p-tolyl)-pyrazolyl derivative displayed stronger activity than 1a, suggesting aryl substituents improve target engagement .
Enzyme Modulation
- Compound #19 (): Reduced BACE1 levels (α-secretase) by ~40% at 10 µM, implicating naphthoquinones in neurodegenerative disease pathways. The target compound’s piperidine-pyrazole group could enhance blood-brain barrier penetration compared to ethoxyaniline .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility but improve membrane permeability.
- Dichlorophenyl-substituted analogues (e.g., ) prioritize receptor affinity over pharmacokinetic optimization.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
The synthesis involves multi-step organic reactions, requiring precise control of reaction conditions. Key parameters include:
- Temperature : Maintain sub-ambient temperatures (e.g., –20°C) during critical steps like cyclization to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for intermediate steps to stabilize reactive intermediates .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) are effective for isolating high-purity products . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
Q. What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR identifies functional groups and bonding environments (e.g., piperidine, pyrazole, and naphthoquinone moieties) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Elemental analysis : Validates purity and stoichiometry .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Determines thermal stability across temperature ranges relevant to storage and handling .
- pH-dependent degradation studies : Test solubility and stability in buffers (pH 3–9) to mimic biological assay conditions .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions may arise from assay variability or compound aggregation. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Counter-screening : Use orthogonal assays (e.g., cell-based vs. enzyme kinetics) to confirm target specificity .
- Solubility optimization : Add co-solvents (e.g., DMSO ≤1%) to prevent aggregation artifacts .
Q. What computational approaches are suitable for predicting biological targets?
- Molecular docking : Use the compound’s SMILES string (e.g.,
Clc1ccc(cc1C(=O)c5c4cc(c2cn(nc2)C3CCNCC3)cnc4nc5)CO) to model interactions with protein targets (e.g., kinases, GPCRs) . - QSAR modeling : Correlate structural features (e.g., chloro-substituents, piperidine linkage) with activity data from analogs .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or electron-withdrawing groups) to probe pharmacophore requirements .
- Biological testing : Compare analogs in standardized assays (e.g., IC50 values in cancer cell lines) to identify critical structural motifs .
Q. What strategies address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanoparticle encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles .
Methodological Notes for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
